molecular formula C20H16N2O4 B2757080 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034248-63-8

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2757080
CAS RN: 2034248-63-8
M. Wt: 348.358
InChI Key: CCQBZZSABSKVOK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, but the specific reactions involving “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available sources.

Scientific Research Applications

Antiprotozoal Agents

Compounds with structures related to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide have been investigated for their antiprotozoal properties. For instance, certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines containing furan moieties demonstrated strong DNA affinities and exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in the development of antiprotozoal agents (Ismail et al., 2004).

Analytical and Spectral Studies

Analytical and spectral studies on furan ring-containing organic ligands have shown that these compounds, including those similar to this compound, possess unique chelating properties. This indicates their potential use in the synthesis and characterization of new materials, as well as in exploring their antimicrobial activities against various pathogens (Patel, 2020).

Organic Synthesis and Chemical Transformations

The synthesis and chemical transformations of furan-containing compounds have been a subject of interest for developing novel organic synthesis methodologies. For example, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been employed to produce fully substituted furans, offering a straightforward approach to synthesizing complex organic structures (Pan et al., 2010).

Medicinal Chemistry and Drug Discovery

Research in medicinal chemistry has utilized benzofuran and furan derivatives for their potential therapeutic properties. Studies on benzofuran-7-carboxamides, for instance, have revealed their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), highlighting the relevance of furan-containing compounds in the development of novel therapeutics for treating diseases related to DNA damage and repair mechanisms (Lee et al., 2012).

Safety and Hazards

The safety and hazards associated with “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide” are not detailed in the available sources .

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-24-16-7-2-5-13-11-17(26-19(13)16)20(23)22-12-14-6-3-9-21-18(14)15-8-4-10-25-15/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQBZZSABSKVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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